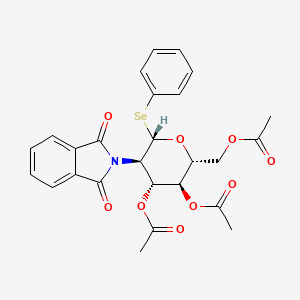
Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside is a synthetic compound that belongs to the class of selenoglycosides. This compound is characterized by the presence of a selenium atom in its structure, which imparts unique chemical and biological properties. It is primarily used in scientific research for studying various biological processes and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting glucopyranoside are protected using acetyl groups to prevent unwanted reactions.
Introduction of Phthalimido Group: The 2-deoxy position is modified by introducing a phthalimido group, which serves as a protecting group for the amino functionality.
Selenation: The key step involves the introduction of the selenium atom. This is usually achieved by reacting the protected glucopyranoside with a selenium-containing reagent under specific conditions.
Deprotection: Finally, the acetyl and phthalimido groups are removed to yield the desired selenoglycoside.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, acetonitrile.
Major Products
Selenoxide and Selenone Derivatives: Formed through oxidation reactions.
Deselenated Products: Formed through reduction or substitution reactions.
Applications De Recherche Scientifique
Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and viral infections.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or bind to nucleic acids, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside: Similar structure but contains sulfur instead of selenium.
Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-glucopyranoside: Lacks the selenium atom, making it less reactive in certain chemical reactions.
Uniqueness
Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside is unique due to the presence of the selenium atom, which imparts distinct chemical reactivity and biological activity compared to its sulfur and oxygen analogs .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylselanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO9Se/c1-14(28)33-13-20-22(34-15(2)29)23(35-16(3)30)21(26(36-20)37-17-9-5-4-6-10-17)27-24(31)18-11-7-8-12-19(18)25(27)32/h4-12,20-23,26H,13H2,1-3H3/t20-,21-,22-,23-,26+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNZDMFUTBLYFF-HDXRJONQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)[Se]C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[Se]C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO9Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














